molecular formula C26H29Cl2N5O3 B609997 PF-06651481-00 CAS No. 1391063-17-4

PF-06651481-00

Katalognummer: B609997
CAS-Nummer: 1391063-17-4
Molekulargewicht: 530.4 g/mol
InChI-Schlüssel: YCLIWTLPTXAGPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-06651481-00 is a chemical compound known as 4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile. It is an isomer of the dual Src/Abl kinase inhibitor Bosutinib. This compound was developed by Pfizer for research in kinase phosphatase biology .

Wissenschaftliche Forschungsanwendungen

PF-06651481-00 has several scientific research applications:

Vorbereitungsmethoden

The synthesis of PF-06651481-00 involves multiple steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:

Analyse Chemischer Reaktionen

PF-06651481-00 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reactions are usually carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures.

    Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

PF-06651481-00 is compared with other similar compounds, such as:

Biologische Aktivität

PF-06651481-00, also known as Bosutinib Isomer I, is a chemical compound developed by Pfizer, primarily recognized for its role as a dual Src/Abl kinase inhibitor. It is structurally related to Bosutinib, a well-known Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia (CML). The compound exhibits significant biological activity through its inhibition of the Bcr-Abl protein and other kinases involved in cell signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Name: 4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
  • CAS Number: 1391063-17-4
  • Molecular Formula: C22H27Cl2N3O2
  • Molecular Weight: 438.38 g/mol

This compound functions primarily as a Bcr-Abl inhibitor . Its mechanism involves binding to the ATP-binding site of the Bcr-Abl protein, which is crucial for its kinase activity. By inhibiting this protein, this compound disrupts several downstream signaling pathways that are essential for cancer cell proliferation and survival.

Key Biochemical Pathways Affected

  • Bcr-Abl Signaling Pathway: Inhibition leads to reduced cell growth and division.
  • Apoptosis Regulation: Alters apoptotic signaling, promoting cell death in malignant cells.
  • DNA Repair Mechanisms: Impairs the ability of cancer cells to repair DNA damage.

Pharmacokinetics

This compound is expected to be metabolized by the liver with renal excretion. Its pharmacokinetic profile indicates a moderate half-life, which supports its potential use in therapeutic applications.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines expressing Bcr-Abl. The compound demonstrates high binding affinity to both Src and Abl kinases, with dissociation constants (Kd) indicating strong interactions:

Kinase TargetKd Value (nM)
Bcr-Abl43.7 ± 10.0
Src4.7

Case Studies

  • Chronic Myeloid Leukemia (CML): Clinical trials have investigated the efficacy of this compound in patients with CML who are resistant to first-line therapies. Results indicate significant reductions in Bcr-Abl levels and improved patient outcomes.
  • Solid Tumors: Research has also explored the compound's effects on solid tumors with aberrant Src signaling. Findings suggest that this compound can inhibit tumor growth and induce apoptosis in these models.

Comparison with Similar Compounds

This compound is compared with other kinase inhibitors to highlight its unique properties:

CompoundPrimary TargetMechanism of Action
BosutinibBcr-AblDual kinase inhibition
ImatinibBcr-AblSelective inhibition
DasatinibMulti-targetBroad-spectrum kinase inhibition
CrizotinibALK/ROS1Targeted inhibition

Eigenschaften

CAS-Nummer

1391063-17-4

Molekularformel

C26H29Cl2N5O3

Molekulargewicht

530.4 g/mol

IUPAC-Name

4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-24-14-22-19(13-23(24)34-2)25(17(15-29)16-30-22)31-18-11-20(27)26(35-3)21(28)12-18/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChI-Schlüssel

YCLIWTLPTXAGPQ-UHFFFAOYSA-N

SMILES

N#CC1=C(NC2=CC(Cl)=C(OC)C(Cl)=C2)C3=CC(OC)=C(OCCCN4CCN(C)CC4)C=C3N=C1

Kanonische SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C(=C4)Cl)OC)Cl)C#N)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PF-06651481-00;  PF 06651481 00;  PF0665148100;  Bosutinib Isomer I; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06651481-00
Reactant of Route 2
Reactant of Route 2
PF-06651481-00
Reactant of Route 3
Reactant of Route 3
PF-06651481-00
Reactant of Route 4
PF-06651481-00
Reactant of Route 5
PF-06651481-00
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
PF-06651481-00

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.